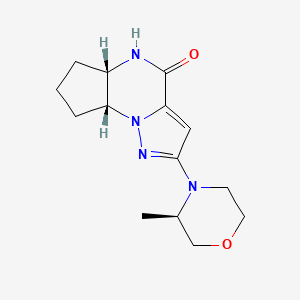
Vps34-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Vps34-IN-3 is a useful research compound. Its molecular formula is C14H20N4O2 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Vps34-IN-3 is a selective inhibitor of the class III phosphatidylinositol 3-kinase (PI3K) Vps34, which plays a crucial role in cellular processes such as autophagy, endocytosis, and vesicular trafficking. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular functions, and potential therapeutic applications.
This compound specifically targets Vps34, inhibiting its kinase activity. This inhibition leads to a reduction in the production of phosphatidylinositol 3-phosphate (PI3P), a lipid essential for the formation of autophagosomes and endosomal trafficking. The disruption of PI3P production significantly impacts autophagy and various membrane trafficking processes within cells .
Biological Functions of Vps34
Vps34 is integral to several biological processes:
- Autophagy : Vps34 is essential for the formation of autophagosomes, which are critical for degrading and recycling cellular components. Inhibition of Vps34 leads to impaired autophagy, resulting in the accumulation of damaged organelles and proteins .
- Endocytosis : The regulation of endosomal trafficking by Vps34 is vital for cellular signaling and nutrient uptake. Disruption in this pathway can lead to altered cellular responses to external stimuli .
- Vesicular Transport : Vps34 is involved in the sorting and transport of proteins within cells, affecting processes such as lysosomal degradation and membrane recycling .
Case Studies
- Platelet Production and Activation : A study demonstrated that Vps34 plays a dual role in regulating platelet production from megakaryocytes (MKs) and platelet activation. Inhibition with this compound resulted in decreased platelet activation, suggesting its potential application in managing thrombotic disorders .
- Neuronal Function : Research involving conditional knockout mice showed that loss of Vps34 led to significant neurodegeneration in ON-bipolar cells of the retina. This was attributed to impaired autophagic processes, highlighting the importance of Vps34 in neuronal health .
- Immune Response : In regulatory T cells (Tregs), deletion of Vps34 resulted in severe autoimmune manifestations due to uncontrolled effector T cell activation. This underscores the role of Vps34 in maintaining immune homeostasis and its potential as a therapeutic target in autoimmune diseases .
Data Table
| Biological Process | Role of Vps34 | Effect of Inhibition (this compound) |
|---|---|---|
| Autophagy | Formation of autophagosomes | Impaired degradation and recycling |
| Endocytosis | Membrane trafficking | Altered signaling pathways |
| Vesicular Transport | Protein sorting | Disrupted lysosomal function |
| Platelet Activation | Regulation from MKs | Decreased activation |
Properties
Molecular Formula |
C14H20N4O2 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
(2R,6S)-11-[(3R)-3-methylmorpholin-4-yl]-1,7,12-triazatricyclo[7.3.0.02,6]dodeca-9,11-dien-8-one |
InChI |
InChI=1S/C14H20N4O2/c1-9-8-20-6-5-17(9)13-7-12-14(19)15-10-3-2-4-11(10)18(12)16-13/h7,9-11H,2-6,8H2,1H3,(H,15,19)/t9-,10+,11-/m1/s1 |
InChI Key |
LQBRZKIUSVUXJP-OUAUKWLOSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NN3[C@@H]4CCC[C@@H]4NC(=O)C3=C2 |
Canonical SMILES |
CC1COCCN1C2=NN3C4CCCC4NC(=O)C3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















